molecular formula C8H10O4 B2571081 Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate CAS No. 209853-87-2

Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate

Cat. No.: B2571081
CAS No.: 209853-87-2
M. Wt: 170.164
InChI Key: WMMLKFQIKWKPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate is an organic compound belonging to the furan family This compound is characterized by a furan ring substituted with a hydroxymethyl group and a methyl group, along with a carboxylate ester

Scientific Research Applications

Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and antioxidant effects.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some furan derivatives are used as anti-fungal agents .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some furan derivatives can cause skin irritation and serious eye damage .

Future Directions

Furan derivatives are promising in the field of renewable energy and materials. They can be used to produce fuels, chemicals, and materials from renewable feedstocks .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate typically involves the esterification of 4-(hydroxymethyl)-5-methylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also being explored to make the process more sustainable.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 4-(Formyl)-5-methylfuran-2-carboxylic acid.

    Reduction: 4-(Hydroxymethyl)-5-methylfuran-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    5-(Hydroxymethyl)furfural: Another furan derivative with similar structural features but different functional groups.

    4-(Hydroxymethyl)-2-methylfuran: Shares the hydroxymethyl group but lacks the carboxylate ester.

    Methyl 5-methylfuran-2-carboxylate: Similar ester functionality but without the hydroxymethyl group.

Uniqueness: Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate is unique due to the presence of both hydroxymethyl and ester groups on the furan ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile intermediate for various synthetic applications and a promising candidate for further research in medicinal chemistry.

Properties

IUPAC Name

methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3,9H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMLKFQIKWKPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of 5-methyl-4-triisopropylsilanyloxymethyl-furan-2-carboxylic acid methyl ester (15) (5.2 g) in tetrahydrofuran (200 mL) was treated with tetrabutylammonium fluoride (1.0 M solution in tetrahydrofuran, 3.2 mL) and stirring continued for 16 hours. The reaction mixture was concentrated in vacuo and the residue taken up in ethyl acetate (350 mL) and washed with water (150 mL). The aqueous phase was re-extracted with ethyl acetate (2×100 mL). The combined extracts were dried, concentrated in vacuo and the residue was purified by flash chromatography eluting with ethyl acetate/pentane (1:1 by volume) to give compound 16 as a yellow oil.
Name
5-methyl-4-triisopropylsilanyloxymethyl-furan-2-carboxylic acid methyl ester
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.